1-(4-Chlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Description

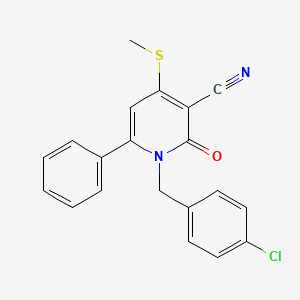

1-(4-Chlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a synthetic pyridine derivative characterized by a dihydropyridine core substituted with a 4-chlorobenzyl group at position 1, a methylsulfanyl group at position 4, a phenyl group at position 6, and a cyano group at position 2. The compound’s molecular formula is C₂₁H₁₆ClN₂OS, with a molecular weight of 366.87 g/mol (CAS 478042-93-2) . Its structure combines electron-withdrawing (chlorobenzyl, cyano) and lipophilic (methylsulfanyl, phenyl) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2OS/c1-25-19-11-18(15-5-3-2-4-6-15)23(20(24)17(19)12-22)13-14-7-9-16(21)10-8-14/h2-11H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJYUQHIQBZBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC3=CC=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Insights :

In contrast, analogs with 4-methylbenzyl (electron-donating) or 3-fluorobenzyl (polar) groups may exhibit divergent binding affinities or metabolic pathways . Ortho-chlorobenzyl analogs (e.g., 2-chlorobenzyl) face steric challenges, which could limit their ability to fit into active sites compared to the para-substituted target compound .

Lipophilicity and Pharmacokinetics: The methylsulfanyl group (common across all analogs) contributes to moderate lipophilicity, aiding membrane permeability. However, the 4-tert-butylbenzyl variant (CAS 478042-83-0) has significantly higher lipophilicity (MW 388.53), which may prolong half-life but risk off-target toxicity .

Biological Activity Trends :

- While direct data for the target compound are sparse, related pyridin-2(1H)-one derivatives with bromophenyl substituents demonstrated enhanced antioxidant activity (up to 79.05% radical scavenging) compared to methoxy-substituted analogs (17.55%) . This suggests halogen substituents (e.g., Cl in the target compound) may similarly enhance bioactivity.

- Antibacterial assays on analogs showed moderate inhibition against Staphylococcus aureus and Escherichia coli, hinting that the target compound’s chlorobenzyl group could synergize with methylsulfanyl for antimicrobial effects .

Molecular Docking and Binding Affinity :

- Docking studies on analogs revealed that substituents like 4-bromophenyl improve binding affinity to bacterial proteins (e.g., E. coli dihydrofolate reductase) via halogen bonding . The target compound’s 4-chlorobenzyl group may mimic this interaction, though chlorine’s smaller atomic radius might reduce potency compared to bromine.

Q & A

Q. What are the recommended synthetic methodologies for 1-(4-Chlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example, analogous pyridine derivatives are synthesized via nucleophilic substitution or cyclization reactions in anhydrous solvents (e.g., dichloromethane) with catalysts like NaOH . Key steps include:

Chlorobenzyl Group Introduction : Reacting intermediates with 4-chlorobenzyl halides.

Thioether Formation : Using methylsulfanyl precursors under inert atmospheres.

Oxo-Group Stabilization : Employing oxidizing agents like hydrogen peroxide.

Safety protocols (e.g., handling corrosive reagents, waste disposal) should align with H300-H313 hazard codes .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accuracy in bond lengths/angles .

- Spectroscopic Techniques :

- NMR : Analyze aromatic proton environments (e.g., 4-chlorobenzyl protons at δ 7.2–7.4 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C20H14ClN2OS).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What methodological approaches are effective in elucidating the biological activity mechanisms of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Use kinetic studies (e.g., IC50 determination) to evaluate interactions with target enzymes like kinases or cytochrome P450 .

- Molecular Docking : Apply software (e.g., AutoDock) to predict binding affinities at active sites.

- Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Q. How should researchers address contradictions in experimental data related to this compound’s physicochemical properties?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., DSC for melting point vs. computational predictions) .

- Replication : Repeat experiments under standardized conditions to isolate variables (e.g., solvent purity, temperature).

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies (e.g., solubility variations in DMSO vs. ethanol) .

Q. What challenges exist in crystallographic studies of this compound, and how can they be mitigated?

- Methodological Answer :

- Crystal Growth Issues : Low solubility in common solvents can be addressed by vapor diffusion techniques.

- Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement to handle twinning .

- Data Resolution : Optimize synchrotron radiation parameters (λ = 0.7–1.0 Å) for high-resolution datasets .

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian software to model electronic properties (e.g., HOMO-LUMO gaps for redox stability).

- MD Simulations : Assess conformational stability in aqueous vs. lipid environments (e.g., GROMACS).

- Degradation Pathways : Predict hydrolytic/oxidative breakdown using software like SPARC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.